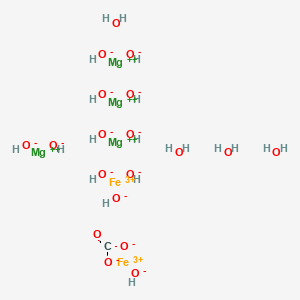![molecular formula C24H24FN B598145 trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile CAS No. 141743-43-3](/img/structure/B598145.png)
trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile, also known as KTP-445, is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. KTP-445 is a small molecule inhibitor of the P2X7 receptor, which is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. The purpose of
Mechanism of Action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and plays a crucial role in several physiological and pathological processes. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile acts as a selective inhibitor of the P2X7 receptor and prevents the influx of calcium ions and the release of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of neuropathic pain, trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has been shown to reduce mechanical allodynia and thermal hyperalgesia. Moreover, trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has been shown to reduce microglial activation and the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. In animal models of neurodegenerative diseases, trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has been shown to reduce neuroinflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
Trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has several advantages for lab experiments, including its high selectivity and potency for the P2X7 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has some limitations, including its low solubility in water and its high cost.
Future Directions
There are several future directions for the research on trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile, including the development of more efficient synthesis methods, the evaluation of trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile in clinical trials for the treatment of chronic pain and neurodegenerative diseases, and the investigation of the potential side effects and drug interactions of trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile. Moreover, the identification of new targets for trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile and the development of novel derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents for several disease conditions.
Synthesis Methods
The synthesis of trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile involves several steps, including the coupling of 4-propylcyclohexylmagnesium bromide with 4-ethynylphenylboronic acid, followed by the addition of 2-fluoro-4-nitrobenzonitrile and reduction of the nitro group with palladium on carbon. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
Trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has been extensively studied for its potential therapeutic applications in several disease conditions, including chronic pain, neuroinflammation, and neurodegenerative diseases. In preclinical studies, trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has been shown to inhibit the P2X7 receptor and reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. Moreover, trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has been shown to attenuate neuropathic pain and reduce microglial activation in animal models of neuropathic pain and neurodegenerative diseases.
properties
IUPAC Name |
2-fluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN/c1-2-3-18-6-11-21(12-7-18)22-13-8-19(9-14-22)4-5-20-10-15-23(17-26)24(25)16-20/h8-10,13-16,18,21H,2-3,6-7,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIFDEDLUFVBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)




![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)





![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)

![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)